H-D-PEN(TRT)-OH chemical properties
H-D-PEN(TRT)-OH chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of H-D-PEN(TRT)-OH
Introduction
H-D-PEN(TRT)-OH, known systematically as (2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid or S-Trityl-D-penicillamine, is a highly specialized amino acid derivative crucial for advanced peptide synthesis.[1] As a derivative of D-penicillamine, an analog of cysteine featuring a gem-dimethyl substitution on the β-carbon, its incorporation into peptide chains imparts significant conformational constraints. These structural modifications are instrumental in drug discovery and development for enhancing peptide stability, receptor affinity, and biological activity.
The defining feature of this reagent is the trityl (Trt) group protecting the thiol side chain. This bulky and acid-labile protecting group is fundamental to its utility in modern Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu orthogonal strategy. This guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and analytical methodologies for H-D-PEN(TRT)-OH, tailored for researchers and professionals in peptide chemistry and drug development. While the free amine form, H-D-PEN(TRT)-OH, is the subject of this guide, its practical application in synthesis invariably involves its N-α-Fmoc protected counterpart, Fmoc-D-Pen(Trt)-OH.
Section 1: Core Chemical & Physical Properties
A precise understanding of the physicochemical properties of H-D-PEN(TRT)-OH is essential for its effective use in synthesis, including stoichiometric calculations and analytical characterization.
Structural and Molecular Data
The molecule's structure is defined by a D-penicillamine core with a free α-amino group and a carboxylic acid terminus. The thiol (-SH) functional group is protected by a triphenylmethyl (trityl) group.[1]
Caption: Chemical structure of H-D-PEN(TRT)-OH.
Tabulated Properties
The core quantitative data for H-D-PEN(TRT)-OH are summarized below for easy reference.
| Property | Value/Description | Source(s) |
| IUPAC Name | (2S)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | [1] |
| Synonyms | S-Trityl-D-penicillamine, H-D-Cys(Trt, Me, Me)-OH | [1] |
| CAS Number | 150025-01-7 | [1] |
| Molecular Formula | C₂₄H₂₅NO₂S | [1][2] |
| Molecular Weight | 391.5 g/mol | [1][2] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF); sparingly soluble in Methanol (MeOH). | [1] |
| Storage | Recommended storage at temperatures below -15°C under an inert atmosphere to ensure long-term stability. | [1][3] |
Section 2: The Principle of Orthogonal Protection in Peptide Synthesis
The utility of S-Trityl-D-penicillamine in SPPS is rooted in the concept of orthogonal protection. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling the stepwise construction of a complex peptide chain.
In the widely used Fmoc/tBu strategy, the N-α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like Trityl (for thiols), Boc (for amines), or tBu (for alcohols and carboxylic acids).
-
Fmoc Group (Base-Labile): The 9-fluorenylmethyloxycarbonyl group is quantitatively removed by a mild organic base, typically a 20% solution of piperidine in DMF.[4] This deprotection is performed at every cycle of synthesis to expose the N-terminal amine for the next coupling reaction.
-
Trt Group (Acid-Labile): The S-trityl group is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids. This cleavage is performed only once, at the end of the synthesis, using a cleavage cocktail predominantly containing trifluoroacetic acid (TFA).[1][4]
This differential lability is the cornerstone of a successful synthesis, allowing for precise control over the peptide assembly process.
Caption: The orthogonal protection scheme in Fmoc-based SPPS.
Section 3: Synthesis and Deprotection Protocols
The following protocols provide a framework for the incorporation of D-penicillamine into a peptide sequence and its subsequent deprotection. These methods are designed to be self-validating through in-process monitoring and final analytical confirmation.
Experimental Workflow for SPPS
The overall workflow involves iterative cycles of deprotection and coupling, followed by a final cleavage step.
Caption: SPPS workflow for incorporating D-Pen(Trt).
Protocol 3.2: Coupling of Fmoc-D-Pen(Trt)-OH
Causality: This protocol utilizes HBTU as a coupling activator, which reacts with the carboxylic acid of the incoming amino acid to form a highly reactive intermediate, facilitating efficient amide bond formation with the free N-terminal amine of the resin-bound peptide. DIPEA acts as a non-nucleophilic base to maintain the necessary pH for the reaction.
-
Resin Preparation: Swell the deprotected peptide-resin (with a free N-terminal amine) in DMF for 30 minutes.
-
Activation: In a separate vessel, dissolve Fmoc-D-Pen(Trt)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal volume of DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be extended or repeated.[5]
Protocol 3.3: Final Cleavage and S-Trt Deprotection
Causality: This step uses a strong acid (TFA) to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the S-Trityl group. The trityl cation (Trt+) released during this process is a potent electrophile that can cause unwanted side reactions (e.g., re-attachment to tryptophan or methionine). Scavengers like triisopropylsilane (TIS) and water are included to trap these reactive species, ensuring the integrity of the final peptide.
-
Reagent Preparation: Prepare a fresh cleavage cocktail. A standard formulation is 95% TFA, 2.5% Water, and 2.5% TIS .
-
Resin Preparation: Wash the final peptide-resin thoroughly with Dichloromethane (DCM) and dry it under a vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the trityl cation.[5]
-
Peptide Collection: Filter the mixture to separate the resin beads. Collect the filtrate, which contains the deprotected peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]
-
Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum.
Section 4: Analytical Characterization
Post-synthesis, rigorous analytical chemistry is required to verify the identity, purity, and quantity of the target peptide.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for both the purification of the crude peptide and the assessment of its final purity.
-
Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed.[6]
-
Stationary Phase: A C18 column is most common.
-
Mobile Phase: A gradient of two solvents is used:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Detection: UV absorbance is monitored, typically at 210-220 nm, which corresponds to the peptide backbone's amide bonds.
-
Outcome: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry provides an exact measurement of the molecular weight of the final peptide, serving as definitive confirmation of its identity.
-
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS) is the standard method for peptide analysis.[7] It generates multiply charged ions, allowing for the analysis of large molecules on instruments with a limited mass range.
-
Calculation: The expected average molecular mass of the peptide is calculated by summing the residue masses of its constituent amino acids and adding the mass of a water molecule (18.015 Da). The monoisotopic mass should also be calculated for comparison with high-resolution mass spectrometry data.
-
Example: The residue mass of D-penicillamine (after deprotection) is 147.23 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not routine for every peptide, ¹H NMR spectroscopy can be used to characterize the starting material, H-D-PEN(TRT)-OH.[8]
-
Expected Signals: A ¹H NMR spectrum would show characteristic signals for the trityl group (multiple aromatic protons, typically in the 7.2-7.5 ppm range), the α-proton of the amino acid, and the two distinct methyl groups of the penicillamine core.[9][10]
Conclusion
H-D-PEN(TRT)-OH is a sophisticated and indispensable building block in peptide chemistry. Its value lies not just in its unique penicillamine structure, which introduces valuable conformational rigidity into peptides, but also in the strategic application of its S-trityl protecting group. A thorough understanding of its chemical properties, the principles of orthogonal protection, and validated protocols for its use and analysis are paramount for any researcher aiming to leverage its potential in the synthesis of complex, structurally defined peptides for therapeutic or research applications.
References
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H-Pen(trt)-OH | C24H25NO2S | CID 7408446 . PubChem, National Institutes of Health. [Link]
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Fmoc-D-Pen(Trt)-OH [201532-01-6] . Aapptec Peptides. [Link]
- Organic total synthesis method of D-penicillamine.
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Analysis of Testosterone-Hydroxylated Metabolites in Human Urine by Ultra High Performance Liquid chromatography-Mass Spectrometry . PubMed. [Link]
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Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions . UvA-DARE, University of Amsterdam. [Link]
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¹H NMR spectra were recorded at 300 and 400 MHz . The Royal Society of Chemistry. [Link]
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Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals . PMC, National Institutes of Health. [Link]
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Analysis of testosterone and dihydrotestosterone in mice tissues by liquid chromatography-electrospray ionization-tandem mass spectrometry . ResearchGate. [Link]
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